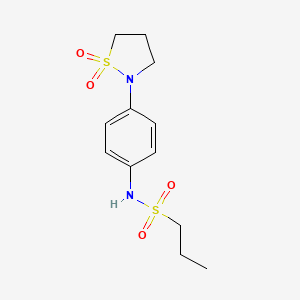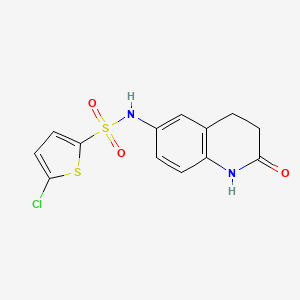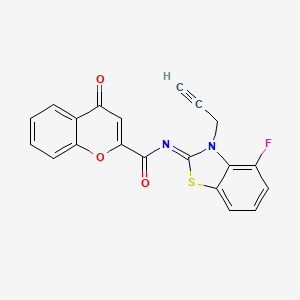
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine”, was prepared by a multi-step reaction and characterized by 1H NMR, MS, and elemental analyses . The synthesis process typically involves the reaction of the appropriate precursors in the presence of a catalyst or under specific conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray structure determination . The crystal structure exhibits intermolecular π–π stacking . The crystal structure of a related compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, was found to be monoclinic with space group Pc (no. 7) .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these types of compounds can vary widely depending on their specific structure. For instance, the compound “3,5-BIS ((4-BROMOBENZYL)THIO)-1,2,4-THIADIAZOLE” has a CAS Number of 332110-09-5 and a linear formula of C16H12Br2N2S3 .科学的研究の応用
Antifungal Activity
The title compound has been investigated for its antifungal properties. It crystallizes in a triclinic space group and exhibits moderate antifungal activity . Further studies could explore its efficacy against specific fungal strains and potential mechanisms of action.
Herbicidal Potential
1,2,4-triazole compounds, such as the one , have been associated with herbicidal activity. Investigating its effects on plant growth and weed control could reveal its potential as a herbicide .
Antiviral Research
Given the importance of antiviral agents, exploring the antiviral activity of this compound is worthwhile. Researchers could assess its effectiveness against specific viruses and evaluate its safety profile .
Antimicrobial Applications
The 1,2,4-triazole scaffold often exhibits antimicrobial properties. Investigating the compound’s impact on bacteria, fungi, and other microorganisms could provide valuable insights for drug development .
Anticancer Studies
Compounds containing the 1,2,4-triazole nucleus have shown promise as anticancer agents. Researchers could explore the cytotoxic effects of this compound on cancer cell lines and investigate potential mechanisms of action .
Anticonvulsant Potential
Considering the importance of anticonvulsant drugs, evaluating this compound’s ability to modulate neuronal activity and prevent seizures could be a valuable avenue of research .
Safety and Hazards
The safety and hazards associated with these types of compounds can vary widely depending on their specific structure and use. For instance, a related compound, “4-Bromobenzyl alcohol”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
将来の方向性
The future directions for research on these types of compounds could include further studies to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to explore potential applications for these compounds .
作用機序
Target of Action
Compounds containing the 1,3,4-thiadiazole nucleus are known to disrupt processes related to dna replication . This suggests that the compound may interact with DNA or associated proteins, disrupting the normal function of cells.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, it’s plausible that the compound interferes with DNA replication, leading to cell death or inhibition of cell proliferation.
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c18-14-8-6-13(7-9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRDXLUEZFBMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)





![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)
![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)
![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)